4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyridine ring and a pyrimidine ring connected through a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of pyridine derivatives with pyrimidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid reacts with a pyrimidine halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or pyrimidine derivatives.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-4-yl)-1H-pyrazole
- 3-(Pyridin-4-yl)propan-1-amine
- 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
Uniqueness
4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N4 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
4-pyridin-4-yl-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C13H14N4/c1-2-10-17(9-1)13-15-8-5-12(16-13)11-3-6-14-7-4-11/h3-8H,1-2,9-10H2 |
InChI Key |
YSDVLTLOUUNGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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